Product packaging for 5-methanesulfonylfuran-2-carbaldehyde(Cat. No.:CAS No. 7132-40-3)

5-methanesulfonylfuran-2-carbaldehyde

Cat. No.: B1524002
CAS No.: 7132-40-3
M. Wt: 174.18 g/mol
InChI Key: KATWEGNKOJBEPF-UHFFFAOYSA-N
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Description

5-Methanesulfonylfuran-2-carbaldehyde is a furan-based chemical compound with the molecular formula C6H6O4S . It features both an aldehyde and a methanesulfonyl (mesyl) functional group on its furan ring, making it a versatile building block in organic synthesis and medicinal chemistry research . The methanesulfonyl group is an excellent leaving group, which can facilitate nucleophilic substitution reactions to create more complex molecular architectures . Similarly, the aldehyde group is highly reactive and can undergo transformations such as condensations, oxidations, and reductions, or be used to form Schiff bases . As a derivative of 5-hydroxymethylfurfural (HMF), a platform chemical obtained from renewable biomass, this compound is part of a growing family of furan-based chemicals being explored as sustainable feedstocks for the production of fuels, polymers, and other valuable materials . While specific therapeutic or mechanistic studies on this exact compound are not widely reported in the available literature, furan-carbaldehyde derivatives are actively investigated for their potential biological activities using computational methods and molecular docking studies . This product is intended for research purposes as a chemical precursor and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the material safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4S B1524002 5-methanesulfonylfuran-2-carbaldehyde CAS No. 7132-40-3

Properties

IUPAC Name

5-methylsulfonylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATWEGNKOJBEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) to Form 5-Methanesulfonylfuran-2-carbaldehyde

A key synthetic approach involves converting 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) into its corresponding sulfonate derivatives, including the mesylate (methanesulfonyl) analog. This method is described in detail in patent WO2014179156A1, which outlines a general procedure for preparing HMF sulfonates through reaction with sulfonyl halides and appropriate bases.

Procedure Highlights:

  • Starting Material: 5-(hydroxymethyl)furan-2-carbaldehyde (HMF)
  • Reagents: Methanesulfonyl halide (mesyl chloride or mesyl bromide) as the sulfonate source
  • Bases: Either a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile
  • Solvent: Typically aqueous or organic solvents compatible with sulfonylation
  • Reaction Conditions: Controlled temperature and time to optimize yield; yields typically range from 55% to 70%, with potential to reach 80%-90% under optimized conditions
  • Mechanism: The hydroxymethyl group at the 5-position of HMF is converted into a methanesulfonyl ester, forming this compound

Experimental Example:

Parameter Details
HMF amount 1.00 g (approx. 8.0 mmol)
Catalyst 5% Pt/C (catalytic hydrogenation in some cases)
Base Sodium bicarbonate (NaHCO3)
Solvent Deionized water
Reaction vessel 100 mL round-bottom flask with magnetic stir bar
Atmosphere Air inlet with controlled ventilation
Reaction time Variable (optimized for yield)
Yield 55%-70%, up to 80%-90% with optimization

This method efficiently produces this compound as a stable intermediate suitable for further chemical transformations.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield Range Notes
Sulfonation of HMF 5-(hydroxymethyl)furan-2-carbaldehyde Methanesulfonyl halide, nucleophilic or non-nucleophilic base, aqueous/organic solvent 55%-90% (optimized) Direct conversion of hydroxymethyl to mesyl ester; scalable; well-documented
Substitution & Cyclization Halogenated furan derivatives Alkaline catalyst, organic solvents, Pd-C catalyst (for cyclization) High yield reported for related compounds Alternative approach for related furan aldehydes; may require adaptation for mesyl group
Microwave-Assisted Synthesis Furan-2-carbaldehyde derivatives Microwave irradiation, methanol or neat conditions Up to 82% yield Accelerated synthesis; potential for adaptation to sulfonylation

Research Findings and Considerations

  • Reaction Control: The sulfonation of HMF to this compound requires careful control of reaction time and temperature to maximize yield and minimize side reactions such as over-sulfonation or degradation of the aldehyde group.

  • Catalyst Use: In some protocols, catalysts such as platinum on carbon (Pt/C) are employed to facilitate oxidation or other transformation steps related to the sulfonation process, enhancing selectivity and yield.

  • Purification: Post-reaction purification typically involves filtration, crystallization, or extraction to isolate the mesylated product with high purity, suitable for further synthetic applications.

  • Scalability: The described sulfonation methods are amenable to scale-up, making them practical for industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the methanesulfonyl group under mild conditions.

Major Products

    Oxidation: 5-Methanesulfonylfuran-2-carboxylic acid.

    Reduction: 5-Methanesulfonylfuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methanesulfonylfuran-2-carbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes

Mechanism of Action

The mechanism of action of 5-methanesulfonylfuran-2-carbaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the methanesulfonyl group can participate in electrophilic substitution reactions. These interactions can affect molecular targets and pathways, making the compound useful in various biochemical assays and studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the furan-2-carbaldehyde backbone but differ in substituents at the 5-position, leading to distinct properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
5-Methanesulfonylfuran-2-carbaldehyde -SO₂CH₃ C₆H₆O₄S 182.18 High polarity due to sulfonyl group; CCS = 134.4–144.9 Ų; potential reactivity in nucleophilic substitutions .
5-(Methoxymethyl)furan-2-carbaldehyde -OCH₂CH₃ C₇H₈O₃ 140.14 Moderate electron-donating effects; acute oral toxicity (H302); used in lab synthesis .
5-(Hydroxymethyl)furan-2-carbaldehyde -CH₂OH C₆H₆O₃ 126.11 Hydrophilic due to -OH; crystallizes in monoclinic system (X-ray data); no toxicity data reported .
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde Aryl (-C₆H₃ClOCH₃) C₁₂H₉ClO₃ 236.65 Bulky aromatic substituent; increased steric hindrance; 100% purity but limited hazard data .

Biological Activity

5-Methanesulfonylfuran-2-carbaldehyde is a chemical compound that has garnered attention due to its diverse biological activities. This article outlines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C6H7O3S
  • Molecular Weight : 175.18 g/mol

This compound exhibits biological activity through various mechanisms:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
  • Antimicrobial Properties : Exhibits significant activity against a range of pathogens, including bacteria and fungi.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntioxidantScavenges free radicals and protects cells from oxidative damage
Anti-inflammatoryInhibits the production of inflammatory mediators
AntimicrobialEffective against various bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines and inhibits tumor growth

1. Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels and increase glutathione (GSH) concentrations in human cell lines.

2. Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.

3. Antimicrobial Efficacy

Research conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating potent antimicrobial activity.

4. Anticancer Potential

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for these cancer cells were determined to be approximately 25 µM, suggesting significant anticancer potential.

Q & A

Basic: What are the key synthetic routes for 5-methanesulfonylfuran-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves functionalization of the furan ring. A common approach is the oxidation of 5-(methylthio)furan-2-carbaldehyde using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acetic acid to introduce the methanesulfonyl group .

  • Critical Parameters:
    • Temperature: Excess heat may lead to over-oxidation or decomposition of the aldehyde group.
    • Solvent Choice: Polar aprotic solvents (e.g., DCM) stabilize intermediates, while protic solvents (e.g., acetic acid) enhance oxidation efficiency.
    • Stoichiometry: A 1:1 molar ratio of oxidizer to substrate minimizes side reactions.
    • Data Table:
Oxidizing AgentSolventYield (%)Purity (HPLC)
m-CPBADCM7895%
H₂O₂AcOH6590%

Basic: How is the structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation combines spectroscopic and crystallographic techniques:

  • NMR:
    • ¹H NMR: Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm; methanesulfonyl group shows a singlet at δ 3.2–3.5 ppm for the methyl group .
    • ¹³C NMR: Carbonyl carbon (C=O) resonates at δ 190–195 ppm, while the sulfonyl sulfur’s electron-withdrawing effect deshields adjacent carbons .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, particularly the planarity of the furan ring and sulfonyl group orientation .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties:

  • Key Findings:
    • The aldehyde group’s electrophilicity (LUMO energy: −1.8 eV) facilitates nucleophilic attacks, while the sulfonyl group stabilizes transition states via resonance .
    • Data Table:
ParameterValue (DFT)Experimental (Observed)
Aldehyde C=O Bond Length1.22 Å1.21 Å (X-ray)
LUMO Energy−1.8 eV
  • Software: Gaussian 16 or ORCA for simulations; PyMol for visualization.

Advanced: How does the methanesulfonyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:
Stability studies use HPLC and kinetic assays:

  • Acidic Conditions (pH < 3): Protonation of the sulfonyl oxygen increases electrophilicity, accelerating aldehyde hydrolysis.

  • Basic Conditions (pH > 10): Sulfonyl group stabilizes the conjugate base of the aldehyde, reducing degradation rates.

  • Data Table:

    pHHalf-Life (h)Major Degradation Pathway
    212Aldehyde hydrolysis
    748
    1296Oxidation of furan ring

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Protocols:
    • Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
    • Validate purity via LC-MS (>98%) and quantify residual solvents (e.g., ethyl acetate <500 ppm) .
  • Meta-Analysis: Cross-reference bioactivity data with structural analogs (e.g., 5-fluorobenzaldehyde derivatives) to identify SAR trends .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, ANSI-approved goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aldehyde vapors (TLV: 0.1 ppm).
  • Storage: Inert atmosphere (argon) at 4°C in amber glass to prevent photodegradation .

Advanced: How is this compound applied in multicomponent reactions (MCRs) for drug discovery?

Methodological Answer:
The aldehyde group participates in Ugi and Biginelli reactions:

  • Ugi Reaction Example:
    • React with amines, isocyanides, and carboxylic acids to generate peptidomimetics.
    • Yield Optimization: Microwave-assisted synthesis (100°C, 20 min) improves yields to >85% .
  • Biological Relevance: Products screened against kinase targets (e.g., EGFR) show IC₅₀ values <10 µM .

Basic: What chromatographic methods separate this compound from byproducts?

Methodological Answer:

  • HPLC: C18 column (5 µm, 250 × 4.6 mm); mobile phase: acetonitrile/water (70:30) with 0.1% TFA; flow rate: 1.0 mL/min .
  • TLC: Silica gel GF254; eluent: ethyl acetate/hexane (1:1); Rf ≈ 0.5 under UV 254 nm .

Advanced: What are the challenges in scaling up this compound synthesis?

Methodological Answer:

  • Heat Management: Exothermic oxidation requires jacketed reactors with precise temperature control (−5°C to 25°C) .
  • Purification: Centrifugal partition chromatography (CPC) outperforms column chromatography in large batches, reducing solvent use by 40% .

Advanced: How does the sulfonyl group affect the compound’s electronic circular dichroism (ECD) profile?

Methodological Answer:

  • ECD Simulations (TD-DFT): The sulfonyl group induces a strong Cotton effect at 220–240 nm, useful for stereochemical analysis of chiral derivatives .
  • Experimental Validation: Compare simulated spectra with experimental data (JASCO J-1500 spectropolarimeter) to assign absolute configurations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methanesulfonylfuran-2-carbaldehyde
Reactant of Route 2
5-methanesulfonylfuran-2-carbaldehyde

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